

Preparing UniPR1449 Stock Solution: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: UniPR1449

Cat. No.: B12377551

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation of a stock solution of **UniPR1449**, a selective antagonist of the EphA2 receptor tyrosine kinase. These guidelines are intended for researchers, scientists, and drug development professionals working in areas such as oncology and cell signaling. The protocols outlined below ensure accurate and reproducible preparation of **UniPR1449** for in vitro and in vivo studies.

Introduction to UniPR1449

UniPR1449 is a potent and selective antagonist of the EphA2 receptor, a member of the largest family of receptor tyrosine kinases.[1][2] The EphA2 receptor is frequently overexpressed in a variety of cancers and its signaling is implicated in tumor growth, angiogenesis, and metastasis. **UniPR1449**, a derivative of L-beta-homotryptophan with a sulfonylphenyl group attached to the indole nitrogen, has been developed to specifically inhibit the EphA2-ephrin-A1 interaction.[3] It demonstrates a binding affinity (KD) of $3.8 \pm 2.4 \mu\text{M}$ for the EphA2 receptor and has been shown to inhibit the proliferation of glioblastoma (GBM) cells.[3][4] The selective antagonism of EphA2 by **UniPR1449** makes it a valuable tool for studying the role of this receptor in cancer biology and for the development of novel therapeutic strategies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **UniPR1449** is provided in the table below. This information is essential for accurate stock solution preparation and experimental design.

Property	Value	Source
Molecular Formula	C42H54N2O6S	[5]
Molecular Weight	714.95 g/mol	[5]
Solubility	10 mM in DMSO	[5]
CAS Number	Not readily available in public domain	
Biological Activity	Selective EphA2 receptor antagonist; KD = 3.8±2.4 µM	[4]

Experimental Protocols

Materials and Equipment

- **UniPR1449** powder
- Dimethyl sulfoxide (DMSO), anhydrous, sterile
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer
- Pipettes and sterile pipette tips
- Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a 10 mM UniPR1449 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **UniPR1449** in DMSO, which is a commonly used solvent for this compound.

Procedure:

- Equilibrate Reagents: Allow the **UniPR1449** powder and anhydrous DMSO to come to room temperature before use.
- Weighing **UniPR1449**:
 - Tare a sterile microcentrifuge tube on a calibrated analytical balance.
 - Carefully weigh the desired amount of **UniPR1449** powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.15 mg of **UniPR1449** (Molecular Weight = 714.95 g/mol).
- Solubilization:
 - Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the **UniPR1449** powder. To continue the example, add 1 mL of DMSO.
 - Cap the tube securely.
- Dissolution:
 - Vortex the solution vigorously until the **UniPR1449** powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
- Aliquoting and Storage:
 - Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

- Store the aliquots at -20°C for long-term storage. For short-term storage, 4°C may be acceptable, but it is recommended to consult specific product guidelines if available.

Safety Precautions

- Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling **UniPR1449** and DMSO.
- Work in a well-ventilated area, preferably a chemical fume hood.
- Refer to the Material Safety Data Sheet (MSDS) for **UniPR1449** and DMSO for detailed safety information.

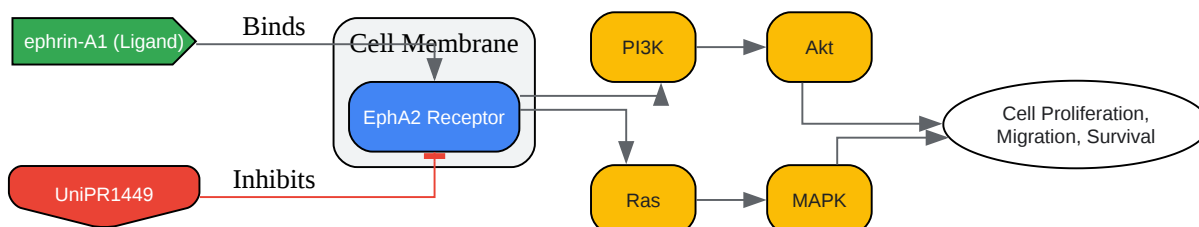
Application Notes

- Working Concentrations: The optimal working concentration of **UniPR1449** will vary depending on the cell type and experimental design. It is recommended to perform a dose-response curve to determine the effective concentration for your specific application.
- Vehicle Control: In all experiments, it is crucial to include a vehicle control group treated with the same concentration of DMSO as the **UniPR1449**-treated group to account for any effects of the solvent.
- Compatibility: The compatibility of **UniPR1449** with other reagents and media should be tested prior to conducting experiments.

Signaling Pathway and Experimental Workflow

EphA2 Signaling Pathway

UniPR1449 acts as an antagonist to the EphA2 receptor. The binding of its natural ligand, ephrin-A1, to the EphA2 receptor on an adjacent cell initiates a signaling cascade. In many cancers, EphA2 is overexpressed and can signal in a ligand-independent manner, promoting cell proliferation, migration, and survival. **UniPR1449** blocks the interaction between ephrin-A1 and EphA2, thereby inhibiting downstream signaling pathways such as the PI3K/Akt and Ras/MAPK pathways.

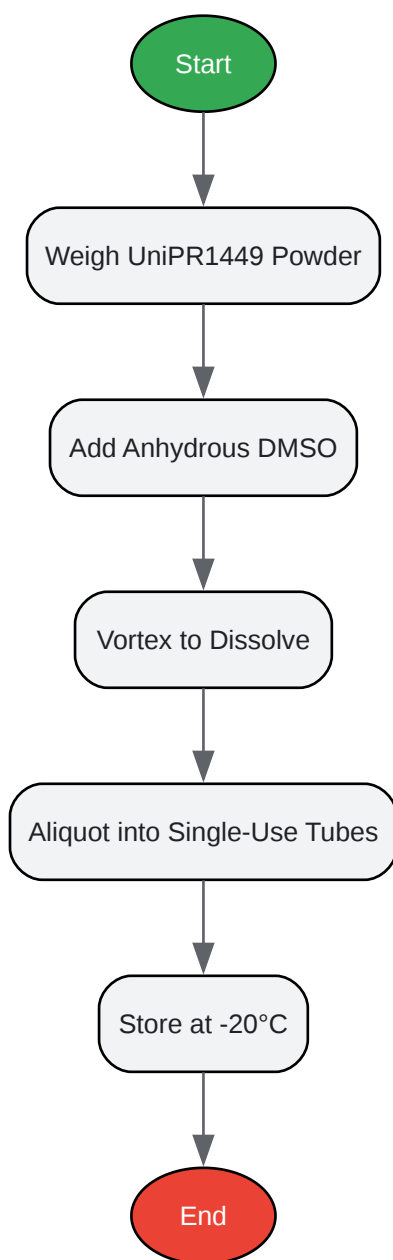


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Caption: EphA2 signaling pathway and the inhibitory action of **UniPR1449**.

Experimental Workflow for UniPR1449 Stock Solution Preparation

The following diagram illustrates the logical flow of the protocol for preparing a **UniPR1449** stock solution.



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Caption: Workflow for preparing **UniPR1449** stock solution.

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